molecular formula C12H8Br3NO3S B2733379 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide CAS No. 36782-31-7

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide

Cat. No.: B2733379
CAS No.: 36782-31-7
M. Wt: 485.97
InChI Key: LMVSRNZDPUXBFH-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is an organic compound known for its significant antibacterial and antifungal properties. It belongs to the class of salicylanilides, which are widely used in various applications, including disinfectants and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide typically involves the bromination of N-(4-bromophenyl)-2-hydroxybenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Explored for its potential use in treating fungal infections and other microbial diseases.

    Industry: Utilized in the formulation of disinfectants and preservatives.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide involves the inhibition of microbial growth by interfering with essential biological processes. The compound targets the cell membrane and enzymes involved in cell wall synthesis, leading to cell lysis and death. It also disrupts mitochondrial function, inhibiting energy production in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also contributes to its potent antimicrobial activity .

Properties

IUPAC Name

3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br3NO3S/c13-7-1-3-9(4-2-7)16-20(18,19)11-6-8(14)5-10(15)12(11)17/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSRNZDPUXBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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